4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid
Overview
Description
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a useful research compound. Its molecular formula is C13H8IN3O2 and its molecular weight is 365.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with various targets in pharmaceutical chemistry
Mode of Action
Imidazo[1,2-a]pyridines, which share a similar structure, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation, survival, and migration.
Result of Action
Compounds with similar structures have shown inhibitory activity against various tumor cell lines . This suggests that 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and cysteine proteases . The interaction with PI3K is particularly noteworthy as this enzyme is involved in cell growth, proliferation, and survival pathways. The compound acts as an inhibitor of PI3K, thereby modulating the signaling pathways that control these cellular processes . Additionally, the interaction with cysteine proteases suggests a potential role in protein degradation and turnover .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with the PI3K signaling pathway . It also affects gene expression by modulating the activity of transcription factors downstream of PI3K. Furthermore, this compound influences cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound can interact with cysteine residues in proteases, leading to enzyme inhibition and subsequent effects on protein turnover .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the use of this compound in cancer treatment.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and cysteine proteases, influencing the flux of metabolites through these pathways . The compound’s inhibition of PI3K affects the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key lipid signaling molecule . This, in turn, impacts various downstream signaling events and metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, but its distribution is also influenced by active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its biological activity.
Properties
IUPAC Name |
4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8IN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIBAJZLMHLEAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.